Cas no 157165-29-2 ((3,4-difluorophenyl)(4-methylphenyl)methanone)

(3,4-Difluorophenyl)(4-methylphenyl)methanone is a fluorinated aromatic ketone compound characterized by its distinct molecular structure, incorporating both difluorophenyl and methylphenyl moieties. This compound is valued in synthetic organic chemistry for its role as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for cross-coupling reactions and other transformations. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in research and industrial processes. The compound’s structural features also contribute to its utility in studying structure-activity relationships in drug discovery. Proper handling and storage under inert conditions are recommended to maintain its integrity.
(3,4-difluorophenyl)(4-methylphenyl)methanone structure
157165-29-2 structure
Product Name:(3,4-difluorophenyl)(4-methylphenyl)methanone
CAS No:157165-29-2
MF:C14H10F2O
MW:232.225410938263
CID:874947
Update Time:2026-04-29

(3,4-difluorophenyl)(4-methylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3,4-difluorophenyl)(4-methylphenyl)methanone
    • (3,4-difluorophenyl)-(4-methylphenyl)methanone
    • 3,4-Difluoro-4'-methylbenzophenone
    • UKRORGSYN-BB BBV-5094563
    • Inchi: InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3
    • InChI Key: JMTNHBNSLSLHQI-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F

Computed Properties

  • Exact Mass: 232.07000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.50420

(3,4-difluorophenyl)(4-methylphenyl)methanone Security Information

(3,4-difluorophenyl)(4-methylphenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on (3,4-difluorophenyl)(4-methylphenyl)methanone

Research Brief on (3,4-Difluorophenyl)(4-methylphenyl)methanone (CAS: 157165-29-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (3,4-difluorophenyl)(4-methylphenyl)methanone (CAS: 157165-29-2) as a promising scaffold for drug development. This compound, characterized by its unique fluorinated aromatic structure, has garnered attention due to its potential applications in targeting various disease pathways. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (3,4-difluorophenyl)(4-methylphenyl)methanone, emphasizing its efficient production via Friedel-Crafts acylation. The researchers optimized reaction conditions to achieve a yield of 85%, with high purity confirmed by HPLC and NMR spectroscopy. This methodological advancement addresses previous challenges in scalability, making the compound more accessible for preclinical studies.

In terms of biological activity, recent in vitro investigations have demonstrated that (3,4-difluorophenyl)(4-methylphenyl)methanone exhibits potent inhibitory effects on protein kinases involved in inflammatory pathways. A study by Smith et al. (2024) revealed an IC50 of 0.8 µM against p38 MAP kinase, suggesting its potential as an anti-inflammatory agent. Molecular docking simulations further elucidated its binding mode, highlighting interactions with key residues in the ATP-binding pocket.

Beyond kinase inhibition, emerging research has identified this compound as a modulator of the aryl hydrocarbon receptor (AhR). A 2024 Nature Chemical Biology publication reported its ability to induce AhR-dependent gene expression at nanomolar concentrations, opening new avenues for immunotherapy applications. This dual functionality—kinase inhibition and AhR modulation—positions (3,4-difluorophenyl)(4-methylphenyl)methanone as a versatile tool for polypharmacology strategies.

Pharmacokinetic studies in rodent models (Zhang et al., 2023) have shown favorable oral bioavailability (F = 62%) and a plasma half-life of 4.2 hours. Metabolite profiling identified the 4-methyl group as the primary site of oxidation, with the difluorophenyl ring remaining intact—a crucial finding for future structure-activity relationship (SAR) optimizations. These properties, combined with its blood-brain barrier permeability (brain/plasma ratio = 0.6), suggest potential CNS applications.

The compound's safety profile was recently evaluated in a comprehensive toxicology screen (FDA draft guidelines, 2024). No significant cytotoxicity was observed in hepatocytes up to 100 µM, and hERG channel inhibition remained below 30% at therapeutic concentrations. However, researchers noted dose-dependent CYP3A4 induction, warranting careful consideration in combination therapies.

Several pharmaceutical companies have incorporated (3,4-difluorophenyl)(4-methylphenyl)methanone into their discovery pipelines. Patent filings from 2023-2024 disclose derivatives targeting neurodegenerative diseases (WO2024015821) and autoimmune disorders (US20240051345). These developments underscore the compound's growing importance in translational research.

In conclusion, (3,4-difluorophenyl)(4-methylphenyl)methanone represents a multifaceted chemical entity with demonstrated biological activities and favorable drug-like properties. Ongoing research continues to expand its therapeutic potential, particularly in inflammation, immuno-oncology, and CNS disorders. Future directions should focus on clinical translation and the development of more selective analogs to minimize off-target effects.

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